4-(3-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
CAS No.:
Cat. No.: VC9447570
Molecular Formula: C16H15N5O
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N5O |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | 4-(3-methoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
| Standard InChI | InChI=1S/C16H15N5O/c1-22-11-6-4-5-10(9-11)14-19-15(17)20-16-18-12-7-2-3-8-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) |
| Standard InChI Key | ZSXKRPICITWCJS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N |
| Canonical SMILES | COC1=CC=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Introduction
Structural Characteristics
-
Molecular Formula: The molecular formula for similar compounds, such as 4-(4-methoxyphenyl)-3,4-dihydro triazino[1,2-a]benzimidazol-2-amine, is typically C16H15N5O, indicating a similar structure might be expected for the 3-methoxyphenyl derivative .
-
Functional Groups: The presence of a methoxyphenyl group attached to a dihydrotriazine framework suggests potential for various chemical reactions and biological interactions.
Biological Activity and Potential Applications
Compounds with similar structures exhibit a range of biological activities, including potential anticonvulsant and enzyme inhibition properties. Interaction studies with biological targets, such as proteins or nucleic acids, are crucial to understanding their therapeutic potential. Techniques like molecular docking and enzyme kinetics assays are typically employed to elucidate these interactions.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(3,4-Dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine | Contains two methoxy groups on a phenyl ring | Explored for anticonvulsant properties |
| 4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | Features a thiol group | Known for enzyme inhibition capabilities |
| Lamotrigine (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine) | Widely used anticonvulsant | Demonstrates significant clinical relevance |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume